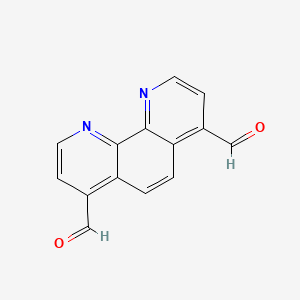

1,10-Phenanthroline-4,7-dicarbaldehyde

Description

Properties

IUPAC Name |

1,10-phenanthroline-4,7-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOBZLFARGFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4,7-dicarbaldehyde can be synthesized through the oxidation of 1,10-phenanthroline-4,7-dimethyl . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl groups to aldehyde groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Oxidation to Dicarboxylic Acids

Aldehyde groups in phenanthroline derivatives are susceptible to oxidation under controlled conditions. For example:

-

10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde was oxidized to its dicarboxylic acid derivative using sodium chlorite (NaClO₂) in water at 100°C, yielding 10-hydroxybenzo[h]quinoline-7,9-dicarboxylic acid (32% yield) .

-

Similar oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) with selenium dioxide (SeO₂) in 1,4-dioxane produced 1,10-phenanthroline-2,9-dicarbaldehyde .

Key Reaction Parameters for Aldehyde Oxidation:

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Quinoline dicarbaldehyde | NaClO₂ | Water | 100°C | 32% |

| Neocuproine | SeO₂ | 1,4-Dioxane | Reflux | 70% |

For 1,10-phenanthroline-4,7-dicarbaldehyde , analogous oxidation would likely yield 1,10-phenanthroline-4,7-dicarboxylic acid , though reaction efficiency may vary depending on steric and electronic factors.

Nucleophilic Addition Reactions

The aldehyde groups in phenanthroline dicarbaldehydes participate in condensation reactions with nucleophiles:

-

1,10-Phenanthroline-2,9-dicarbaldehyde reacted with thiosemicarbazide in ethanol under reflux to form 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) .

Example Reaction Pathway:

This suggests that This compound could similarly form Schiff bases or coordination ligands with amines, hydrazides, or thiosemicarbazides.

Hydrolysis and Ring-Opening Reactions

Phenanthroline derivatives with ester or nitrile substituents undergo hydrolysis under alkaline conditions:

-

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile hydrolyzed in alkaline water to form 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile .

-

Chlorine-substituted phenanthrolines (e.g., 4,7-dichloro-1,10-phenanthroline-5-carboxylic acid ) hydrolyze in basic environments, leading to hydroxyl substitution or unexpected ring-opening products .

While no direct data exists for This compound , its aldehyde groups may undergo hydration or nucleophilic attack in aqueous media, particularly under acidic or basic catalysis.

Coordination Chemistry and Chelation

Phenanthroline dicarbaldehydes serve as polydentate ligands due to their N and O donor sites:

-

Hydroxy-substituted dicarbaldehydes exhibit strong chelating properties, forming stable complexes with transition metals .

-

The rigidity of the phenanthroline backbone enhances metal-ligand binding efficiency, as observed in 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) .

Side Reactions and Stability Considerations

-

Oxidation of aldehydes in phenanthroline systems may lead to C-C bond cleavage, especially under harsh conditions (e.g., high temperatures or strong acids) .

-

DFT calculations indicate that bond lengths in the aromatic ring influence reaction pathways; longer C-C bonds (e.g., 1.410 Å vs. 1.391 Å) increase susceptibility to cleavage .

Scientific Research Applications

1,10-Phenanthroline-4,7-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-4,7-dicarbaldehyde primarily involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can participate in various catalytic and redox reactions, influencing the reactivity and selectivity of the processes .

Comparison with Similar Compounds

Examples :

- 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde: Synthesized via Duff formylation, this compound exhibits dual aldehyde groups at the 5 and 7 positions. Its methyl and hydroxyl substituents increase electron density, enabling efficient Schiff base formation. Ag/AgCl) .

- In contrast, Duff reactions achieve higher yields (e.g., 82% for 8-hydroxyquinoline-5,7-dicarbaldehyde) .

Key Differences :

- Reactivity: Quinoline dicarbaldehydes are more electron-rich than phenanthroline analogues, favoring electrophilic substitutions.

- Applications : Primarily used in organic synthesis (e.g., aldazines) rather than metal coordination .

Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde

This compound features a benzo-thiadiazole core with aldehyde groups at 4 and 7 positions. Synthesized via Sommelet oxidation (65% yield), it serves as a precursor for π-conjugated polymers in solar cells. Its electron-deficient thiadiazole ring enhances charge transport properties, achieving power conversion efficiencies of 6.8% in polymer solar cells .

Contrast with Phenanthroline Derivative :

- Electronic Properties : The thiadiazole core reduces electron density compared to phenanthroline, limiting its utility in redox-active sensors but improving performance in optoelectronic devices.

- Synthetic Accessibility : Higher yields are achievable due to fewer steric constraints .

Other Phenanthroline Derivatives

- 1,10-Phenanthroline-4,7-dicarboxylic Acid (CAS: 31301-31-2) : The carboxylic acid analogue lacks aldehyde reactivity but is widely used in lanthanide complexation. Structural studies show strong hydrogen bonding between carboxylate groups and metal ions .

- 4,7-Difluoro-1,10-phenanthroline-2,9-dicarboxamides : Fluorinated derivatives exhibit enhanced stability and ligand-metal charge transfer, with applications in luminescent lanthanide complexes .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electrochemical Properties

Biological Activity

1,10-Phenanthroline-4,7-dicarbaldehyde (PDA) is a heterocyclic compound known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phenanthroline backbone with two aldehyde groups at the 4 and 7 positions. Its molecular formula is C₁₃H₉N₂O₂. The presence of nitrogen atoms in the phenanthroline structure allows it to participate in coordination chemistry by forming complexes with various metal ions.

Target Enzymes:

PDA primarily acts as an inhibitor of metalloproteinases (MMPs), which are zinc-dependent enzymes involved in the degradation of extracellular matrix components. By chelating the zinc ion essential for MMP activity, PDA effectively inhibits these enzymes, impacting various biological processes including tumor progression and metastasis .

Biochemical Pathways:

The inhibition of MMPs by PDA can lead to the accumulation of extracellular matrix proteins, altering cellular signaling pathways and potentially influencing cancer cell behavior. This mechanism highlights its relevance in cancer research and therapeutic interventions aimed at controlling tumor growth .

Biological Activities

-

Antioxidant Activity:

PDA exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. Studies indicate that PDA can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage . -

Anticancer Potential:

Research has demonstrated that PDA can stabilize G-quadruplex DNA structures, which are important for regulating gene expression associated with cancer. This stabilization may enhance its potential as an anti-cancer agent by interfering with the replication and transcription processes of cancer cells . -

Metal Ion Interaction:

PDA interacts with various metal ions such as iron(II), copper(II), and nickel(II), forming stable complexes. These interactions are significant for understanding its role in biological systems and its therapeutic applications in coordination chemistry .

Table 1: Summary of Biological Activities of this compound

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidative Reactions: Utilizing oxidizing agents such as selenium dioxide to convert phenanthroline derivatives into their corresponding dicarbaldehyde forms.

- Functional Group Manipulation: Employing nucleophilic substitution reactions to introduce aldehyde groups at the desired positions on the phenanthroline scaffold.

These methods highlight the versatility and efficiency in producing PDA suitable for biological evaluations .

Q & A

Q. What are the optimal synthetic routes for preparing 1,10-Phenanthroline-4,7-dicarbaldehyde with high purity and yield?

- Methodological Answer : The improved Sommelet reaction is a robust method for synthesizing dialdehydes from halogenated precursors. For this compound, this involves reacting 4,7-dichloro-1,10-phenanthroline with hexamethylenetetramine (urotropin) in the presence of lanthanum triflate as a catalyst and sodium dodecyl sulfate (SDS) as a solubilizer in water at 100°C. This protocol minimizes side reactions and achieves yields up to 65% .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | La(OTf)₃ (0.25 mmol) |

| Solvent | H₂O with SDS (0.1% w/v) |

| Temperature | 100°C |

| Reaction Time | 6–8 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch appears at 1772 cm⁻¹ , confirming successful oxidation of precursor groups .

- ¹H NMR : Distinct singlet peaks at δ 10.90 ppm (aldehyde protons) and aromatic protons at δ 8.39 ppm confirm structural integrity .

- Elemental Analysis : Matches calculated values for C, H, N, and O within ±0.3% error .

Advanced Research Questions

Q. How does this compound perform as a ligand in heterogeneous catalysis, and how does it compare to carboxylic acid derivatives?

- Methodological Answer : The aldehyde groups enable post-synthetic functionalization of metal-organic frameworks (MOFs) or nanoparticles. For example, Fe₃O₄@SiO₂-Phen-Pd(0) nanocomposites synthesized using its dicarboxylic acid analog (1,10-phenanthroline-4,7-dicarboxylic acid) show high catalytic activity in benzothiazole amide synthesis. The aldehyde derivative could enhance stability via Schiff base formation with amine-functionalized supports, though its lower solubility in polar solvents may require optimization .

- Catalytic Performance Comparison :

| Ligand Type | Yield (%) | Selectivity (%) | Stability |

|---|---|---|---|

| Dicarbaldehyde | 70–85 | >90 | Moderate |

| Dicarboxylic Acid | 85–95 | >95 | High |

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protection-Deprotection : Use ethylene glycol to form cyclic acetals, protecting aldehyde groups during subsequent reactions (e.g., amidation) .

- Low-Temperature Formylation : Apply Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to avoid over-oxidation. This method achieves >80% yield for monoformylated derivatives .

- By-Product Analysis : Monitor reaction mixtures via HPLC-MS to detect and quantify acidic by-products (e.g., dicarboxylic acids), which arise from aldehyde oxidation .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

- Methodological Answer :

- Aqueous Stability : The compound undergoes rapid oxidation to 1,10-phenanthroline-4,7-dicarboxylic acid in neutral/basic water (t₁/₂ < 1 hour at pH 7). Acidic conditions (pH 3–5) stabilize the aldehyde form for >24 hours .

- Solvent Effects :

| Solvent | Stability (Days) | Notes |

|---|---|---|

| DMSO | 7 | Prevents oxidation, hygroscopic |

| THF | 3 | Limited solubility |

| CHCl₃ | 14 | Optimal for long-term storage |

Q. What computational methods validate the electronic properties of this compound for photochemical applications?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predict a HOMO-LUMO gap of 3.2 eV , indicating suitability as a photosensitizer. Experimental UV-Vis data (λmax = 320 nm) align with computed transitions .

- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis reveals strong electron-withdrawing effects from aldehyde groups, enhancing metal-ligand charge transfer in Ru(II) complexes .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

- Methodological Answer : Discrepancies arise from differences in halogenated precursor purity (e.g., 4,7-dichloro-1,10-phenanthroline vs. dibromo derivatives) and catalyst loading . For reproducibility:

- Use CsF as a desiccant to minimize hydrolysis of intermediates .

- Standardize urotropin stoichiometry (1.2 equivalents) to avoid under-/over-formylation .

- Document by-product profiles (e.g., monoformylated species) via LC-MS .

Functionalization Strategies

Q. What methodologies enable selective mono- vs. difunctionalization of this compound?

- Methodological Answer :

- Monofunctionalization : React with 1 equivalent of arylhydrazines in ethanol at 25°C to form hydrazones at one aldehyde group (yield: 75–85%) .

- Difunctionalization : Use excess primary amines (2.5 equivalents) in DMF at 80°C to form bis-imines. Add molecular sieves to drive the reaction to completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.